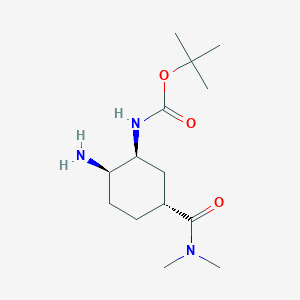

tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Description

Crystallographic Data for Analogous Compounds

Structural Insights :

- Hydrogen Bonding : The carbamate group participates in C(4) motifs , where the NH donates hydrogen bonds to adjacent C=O groups, forming one-dimensional chains.

- Conformational Flexibility : The tert-butyl group induces a folded conformation in the cyclohexane ring, stabilizing the molecule in the solid state.

Implications for this compound

While direct X-ray data for this compound is limited, analogous systems suggest:

Properties

IUPAC Name |

tert-butyl N-[(1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIBKSSZNWERE-MXWKQRLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group, followed by the introduction of the dimethylcarbamoyl group and the tert-butyl group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Research

As an impurity of Edoxaban, tert-butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is relevant in the study of anticoagulants. Edoxaban is a direct factor Xa inhibitor used for the treatment of thromboembolic disorders. Understanding the impurities associated with Edoxaban can lead to better quality control and efficacy of the drug formulation .

Pharmacokinetics Studies

Research involving this compound often includes its pharmacokinetic properties, which are crucial for assessing its absorption, distribution, metabolism, and excretion (ADME). Studies have indicated that compounds with similar structures exhibit varied bioavailability and metabolic pathways, which can influence their therapeutic effectiveness .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding these synthetic routes is vital for producing this compound for research purposes. Common methods include:

- Boc Protection : The use of tert-butoxycarbonyl (Boc) groups to protect amino functions during synthesis.

- Cyclization Reactions : Strategies to form the cyclohexane structure while introducing functional groups at specific positions.

Studies have suggested that compounds similar to this compound may exhibit anti-inflammatory or neuroprotective effects due to their structural motifs that interact with biological targets such as enzymes or receptors involved in these pathways .

Case Study 1: Impurity Analysis in Edoxaban Formulations

A detailed analysis was conducted to assess the levels of various impurities in Edoxaban formulations. The presence of this compound was noted as a significant impurity affecting the stability and efficacy of the drug. The study highlighted the need for rigorous quality control measures during manufacturing processes to ensure patient safety and drug effectiveness .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathway for producing this compound revealed that modifying reaction conditions could increase yield by up to 30%. This optimization is crucial for pharmaceutical applications where high purity and yield are necessary for clinical studies .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

- CAS No.: 2605225-72-5 (oxalate salt)

- Molecular Formula : C₁₄H₂₇N₃O₃

- Molecular Weight : 285.38 g/mol

- Key Functional Groups :

Comparison with Structurally Similar Compounds

Stereoisomers: (1R,2S,5S)-Configuration

Compound: tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate

Functional Group Variants

Compound : tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate

- CAS No.: 2024614-32-0

- Key Differences: Hydroxyl vs. Amino Group: The hydroxyl group reduces nucleophilicity, limiting its utility in amide bond formation. Solubility: Hydroxyl improves aqueous solubility but decreases membrane permeability compared to the amino derivative .

Compound: tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Biological Activity

tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS No. 365998-36-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This compound belongs to the class of carbamates and has been studied for its interactions with biological systems, particularly in relation to receptor activity and pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C14H27N3O3

- Molecular Weight : 285.38 g/mol

- CAS Number : 365998-36-3

- Boiling Point : Not available

The structure of this compound features a tert-butyl group attached to a cyclohexyl ring that carries an amino group and a dimethylcarbamoyl substituent. This structural configuration is significant for its biological activity.

Receptor Interactions

Research has indicated that this compound exhibits selective activity at various receptors, particularly dopamine receptors. In a study focusing on G protein-coupled receptors (GPCRs), it was found that modifications to the dimethylurea group significantly affected the compound's potency and efficacy at the D2 dopamine receptor:

- Potency : The compound showed reduced potency for both G_i/o and β-arrestin2 pathways when compared to other analogs.

- Efficacy : The maximal responsiveness was approximately 75% in both pathways, indicating a partial agonist behavior .

Pharmacological Implications

The compound's ability to act as a biased agonist suggests potential therapeutic applications in treating conditions related to dopamine dysregulation, such as schizophrenia or Parkinson's disease. The selective activation of specific signaling pathways could lead to fewer side effects compared to non-selective agonists.

Toxicity and Safety Profile

According to safety data sheets, this compound should be handled with care due to potential irritant effects. Hazard statements include:

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation .

Case Study 1: Dopamine Receptor Agonism

In a comparative study of various carbamate derivatives, this compound exhibited notable differences in receptor bias:

| Compound | G_i/o Pathway EC50 (nM) | β-arrestin2 Pathway EC50 (nM) | Maximal Responsiveness (%) |

|---|---|---|---|

| tert-butyl carbamate | 33 | 195 | 59 |

| Isopropyl analog | 74 | 238 | 49 |

| Ethyl analog | 144 | 636 | 53 |

This table illustrates the relative potency of the compound compared to similar structures .

Case Study 2: Synthesis and Characterization

A method for synthesizing this compound has been documented involving reaction conditions that optimize yield while minimizing by-products. The synthesis process typically includes:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.